N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
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Overview
Description
N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a phenoxyphenyl group, a thieno[3,4-c]pyrazole ring, and an adamantane carboxamide moiety
Preparation Methods
The synthesis of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The phenoxyphenyl group is introduced via nucleophilic substitution reactions, while the adamantane carboxamide moiety is typically attached through amide bond formation using coupling reagents like EDCI or DCC .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its application .
Comparison with Similar Compounds
N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Thieno[3,4-c]pyrazole derivatives:
Adamantane derivatives: Compounds containing the adamantane moiety are known for their stability and unique properties, making them useful in drug development.
This compound’s unique combination of structural features sets it apart from other similar compounds, providing a distinct profile of chemical and biological activities.
Properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c32-27(28-13-18-10-19(14-28)12-20(11-18)15-28)29-26-24-16-34-17-25(24)30-31(26)21-6-8-23(9-7-21)33-22-4-2-1-3-5-22/h1-9,18-20H,10-17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHFOBRALGYHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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